[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
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Overview
Description
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: is a chemical compound that features a cyclopropyl group attached to a pyrazole ring, with a methanol group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable pyrazole derivative followed by the introduction of the methanol group. One common method involves the reaction of a pyrazole derivative with a cyclopropyl halide under basic conditions to form the cyclopropyl-pyrazole intermediate. This intermediate is then treated with a methanol source, such as methanol or a methanol derivative, under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1H-pyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(1H-pyrazol-1-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: Similar structure but with the pyrazole ring attached at a different position.
[1-(1H-imidazol-1-yl)cyclopropyl]methanol: Contains an imidazole ring instead of a pyrazole ring.
[1-(1H-pyrazol-1-yl)cyclobutyl]methanol: Features a cyclobutyl group instead of a cyclopropyl group.
Uniqueness: The uniqueness of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the pyrazole ring offers potential sites for interaction with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
2671756-13-9 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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